
IRAK inhibitor 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IRAK inhibitor 5 is a useful research compound. Its molecular formula is C22H24N4O6 and its molecular weight is 440.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component in the signaling pathways of the innate immune system, particularly in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. The selective inhibition of IRAK4 has emerged as a promising strategy for the treatment of various inflammatory diseases. Among the inhibitors developed, IRAK inhibitor 5 (also referred to as Compound 5) has shown significant biological activity, particularly in modulating inflammatory responses.
IRAK4 plays a pivotal role in mediating the downstream effects of TLR and IL-1R signaling. Inhibition of IRAK4 activity leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The mechanism by which this compound exerts its effects involves:
- Blocking IRF5 Activation : IRAK4 inhibition prevents the nuclear translocation of interferon regulatory factor 5 (IRF5), which is essential for the transcription of inflammatory cytokines. Studies have demonstrated that treatment with IRAK inhibitors results in decreased IRF5 binding to target gene promoters, thereby reducing cytokine production .
- Impact on IKKβ and TAK1 : IRAK4 inhibition also affects upstream signaling pathways, specifically inhibiting the phosphorylation of IKKβ and TAK1, which are crucial for activating IRF5 and NFκB pathways .
Pharmacological Profile
The pharmacological properties of this compound have been extensively characterized:
Compound | IRAK4 IC50 (nM) | TNF-alpha IC50 (μM) | Hepatic Clearance (L/h/kg) | Caco-2 Permeability (nm/s) | CYP Inhibition IC50 (μM) |
---|---|---|---|---|---|
5 | 212 | 2.3 | 0.42 | 2 | >10 |
This table summarizes key pharmacodynamic parameters that highlight the potency and selectivity of this compound against IRAK4, along with its favorable pharmacokinetic properties .
Case Studies
- Inflammatory Disease Models : In vivo studies using rat models have shown that administration of this compound resulted in significant reductions in IL-6 secretion following TLR stimulation with R848. The dose-dependent inhibition observed correlates well with the compound's potency in whole-blood assays .
- Alcohol-Induced Liver Injury : Research has indicated that pharmacological inhibition of IRAK4 can ameliorate ethanol-induced liver injury in mouse models. This study found that IRAK4 activity promotes hepatic inflammation and acute phase protein expression, which are mitigated by using IRAK inhibitors like Compound 5 .
- Combination Therapies : Recent studies have explored the synergistic effects of combining IRAK inhibitors with other therapeutic agents targeting B-cell receptor signaling pathways, demonstrating enhanced anti-inflammatory effects in resistant lymphoma cell lines .
Applications De Recherche Scientifique
Therapeutic Applications
IRAK inhibitor 5 has been studied for its potential applications in various diseases:
-
Cancer Treatment :
- Hematologic Malignancies : Studies indicate that IRAK inhibition can sensitize cancer cells to chemotherapy. For instance, combining IRAK inhibitors with BTK inhibitors has shown promising results in killing Waldenström macroglobulinemia (WM) cells .
- Solid Tumors : Preclinical models have demonstrated that IRAK inhibitors can reduce tumor growth by interfering with the inflammatory microenvironment that supports tumor survival .
-
Autoimmune Diseases :
- Rheumatoid Arthritis (RA) : Clinical trials have explored the efficacy of IRAK4 inhibitors like BAY1834845 for RA treatment, showing significant reductions in disease activity .
- Other Autoimmune Conditions : The inhibition of IRAK signaling pathways has implications for treating diseases characterized by excessive inflammation, such as systemic lupus erythematosus (SLE) and multiple sclerosis .
Case Study 1: BAY1834845 (Zabedosertib)
BAY1834845 was identified as a potent inhibitor with an IC50 value of 212 nM against IRAK4. It exhibited significant inhibition of TNF-α release in THP-1 cells challenged by lipopolysaccharides (LPS), suggesting its potential utility in inflammatory conditions .
Compound | Target | IC50 Value | Application Area |
---|---|---|---|
BAY1834845 | IRAK4 | 212 nM | Inflammation, RA |
CA-4948 | IRAK4 | <50 nM | Non-Hodgkin lymphoma |
PF-06650833 | IRAK4 | <50 nM | RA |
Case Study 2: Pacritinib
Although primarily a JAK2 inhibitor, pacritinib has shown nanomolar potency against IRAK1. In clinical trials for myelofibrosis, it demonstrated significant anti-tumor activity while also reducing inflammatory cytokines like IL-17A and IL-6 .
Drug | Primary Target | Secondary Target | Clinical Application |
---|---|---|---|
Pacritinib | JAK2 | IRAK1 | Myelofibrosis |
JH-I-25 | IRAK1/IRAK4 | N/A | HCC, HNSCC |
Analyse Des Réactions Chimiques
Covalent IRAK1 Inhibitors
JH-X-119-01 (cited in ) exemplifies a covalent IRAK1 inhibitor developed through hybrid design:
-
Core Structure : Combines features of the THZ series and the dual IRAK1/4 inhibitor JH-1-25.
-
Key Reaction : Acrylamide warhead forms an irreversible covalent bond with C302 of IRAK1 (95% occupancy) via Michael addition, confirmed by LC-MS/MS analysis.
-
Reactivity Comparison : Replacing the acrylamide with a propyl amide (Compound 2 ) reduced potency by 25-fold, demonstrating covalent bonding’s critical role.
Synthetic Route Highlights :
Step | Reaction Type | Key Reagents/Process | Outcome |
---|---|---|---|
1 | Hybrid scaffold assembly | THZ series + JH-1-25 pharmacophores | Enhanced selectivity (IRAK1 IC₅₀ = 9 nM; no IRAK4 inhibition ≤10 μM) |
2 | Covalent bond validation | LC-MS/MS proteomic analysis | C302-Cys alkylation confirmed |
Pyrazolopyrimidine-Based IRAK4 Inhibitors
Compound 14 (from ) features a 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide core:
-
Synthesis : Sequential modifications at the pyrazolopyrimidine 5-position and pyrazole 3-position.
-
Key Reaction : Suzuki-Miyaura coupling introduced aryl/heteroaryl groups for potency optimization.
-
Pharmacokinetic Impact : Substituents with low cLogD (e.g., -1.7) improved permeability (Pₐₚₚ = 17 × 10⁻⁶ cm/s).
Critical Data :
Property | Value |
---|---|
IRAK4 IC₅₀ | 110 nM |
hPBMC IC₅₀ | 2,300 nM |
Kinase Selectivity (% >100×) | 89% |
5-Aryl-2,4-Diaminopyrimidine Inhibitors
From , compounds 15 and 17 highlight structure-activity relationships (SAR):
-
Core Synthesis :
-
SₙAr Reaction : 5-Bromo-2,4-dichloropyrimidine reacted with bicyclo[2.2.1]hept-5-ene-3-amino-2-carboxamide.
-
Suzuki Coupling : Introduced aryl groups (e.g., pyridin-3-yl) for potency and TAK1 selectivity.
-
-
Cocrystallization : Compound 15 binds IRAK4 via hinge-region interactions (N1 and NH groups) and hydrophobic packing of the norbornenyl moiety.
Selectivity Optimization :
Compound | IRAK4 IC₅₀ (nM) | TAK1 IC₅₀ (nM) | Selectivity (TAK1/IRAK4) |
---|---|---|---|
4 | 18 | 1,800 | 100× |
15 | 12 | 2,500 | 208× |
Clinical Candidate: BAY1834845 (Zabedosertib)
Reported in , this IRAK4 inhibitor features a pyridine-2-carboxamide scaffold:
-
Key Reactions :
-
Nitration : Methyl 1H-indazole-6-carboxylate treated with nitrating acid (H₂SO₄/HNO₃) at -15°C.
-
Amide Coupling : TBTU-mediated reaction between 6-(trifluoromethyl)pyridine-2-carboxylic acid and methyl 5-amino-1H-indazole-6-carboxylate.
-
-
Caco-2 Permeability : Pₐₚₚ = 53 nm/s (efflux ratio = 4), supporting oral bioavailability.
In Vitro Profile :
Parameter | Value |
---|---|
IRAK4 IC₅₀ (1 mM ATP) | 1.2 nM |
FLT3 IC₅₀ (10 μM ATP) | >10,000 nM |
Metabolic Stability (Human Hepatocytes) | 87% remaining after 1 hr |
5-Azaquinazoline Inhibitors
From , compound 13 (6-cyanomethyl-5-azaquinazoline) was optimized for IRAK4 specificity:
-
Core Modification : Introduced 5-aza substitution to mask hydrogen bond donors.
-
Key Reaction : Introduction of 2-aminopyrazole via Pd-catalyzed cross-coupling.
-
In Vivo Efficacy : Synergistic tumor reduction with ibrutinib in MYD88-mutated lymphoma models.
Efficacy Data :
Metric | Result |
---|---|
IL-6 Inhibition (Mouse Plasma) | 54% at 2877 ng/mL (0.5 h) |
Single-Agent Activity (100 mg/kg) | Minimal |
Key Observations:
-
Covalent vs. Reversible Inhibition : Irreversible inhibitors (e.g., JH-X-119-01) achieve prolonged target engagement but require careful selectivity profiling .
-
Scaffold Flexibility : Pyrazolopyrimidines and diaminopyrimidines permit modular substitutions for balancing potency and pharmacokinetics .
-
Kinase Selectivity : Larger substituents at the pyrimidine 5-position (e.g., m-fluorophenyl in 15 ) enhance TAK1 selectivity .
Propriétés
Numéro CAS |
509093-60-1 |
---|---|
Formule moléculaire |
C22H24N4O6 |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
[1-(3-hydroxypropyl)-2-[(3-nitrobenzoyl)amino]benzimidazol-5-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H24N4O6/c1-22(2,3)20(29)32-16-8-9-18-17(13-16)23-21(25(18)10-5-11-27)24-19(28)14-6-4-7-15(12-14)26(30)31/h4,6-9,12-13,27H,5,10-11H2,1-3H3,(H,23,24,28) |
Clé InChI |
CEAYRKIZESVQSN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])CCCO |
SMILES canonique |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.